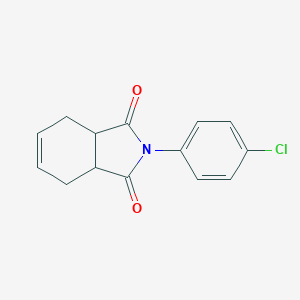

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNTQRVWHUJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962878 | |

| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43069-64-3 | |

| Record name | N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination Pathway

The reaction proceeds through a two-step mechanism:

-

Ring Opening : Acetic acid protonates the hydroxyl group, enabling nucleophilic attack by 4-chloroaniline.

-

Imide Re-formation : Intramolecular cyclization releases water, regenerating the imide structure.

Side Reactions

Hydrogenation Challenges

-

Over-Reduction : Excessive hydrogen exposure converts cyclohexene to cyclohexane derivatives. DMF’s low H₂ solubility and staged H₂ introduction minimize this.

-

Isomerization : Competing 1,2,3,6-tetrahydro vs. 3,4,5,6-tetrahydro products are controlled via temperature (70–150°C).

Purification and Characterization

Post-synthesis, the crude product is typically purified via:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: The major products include oxides and hydroxyl derivatives.

Reduction: The major products are the reduced forms of the compound, such as amines and alcohols.

Substitution: The major products are substituted derivatives, where the chlorophenyl group is replaced by other functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for versatile modifications, facilitating the creation of various derivatives that are useful in pharmaceuticals and agrochemicals.

Synthesis Methods

The compound can be synthesized through the reaction of p-chlorophenylamine with maleic anhydride. This reaction typically requires solvents like toluene or xylene and involves heating to promote cyclization .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Research

In the realm of oncology, this compound is being investigated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as a therapeutic agent.

Industrial Applications

Polymer Production

this compound is utilized in the production of polymers and resins. Its chemical properties contribute to the stability and performance of these materials in various applications, including coatings and adhesives.

Fungicide Development

The compound is also studied for its potential use as a fungicide. Its structural analogs have been effective against a range of fungal pathogens, indicating that this compound may share similar efficacy .

Toxicological Studies

Safety Profile

Toxicological studies have been conducted to assess the safety of this compound. Research indicates that while it has beneficial applications, it may also exhibit toxicity under certain conditions. Understanding its toxicological profile is crucial for safe handling and application in both laboratory and industrial settings .

Data Tables

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| p-Chlorophenylamine + Maleic Anhydride | Toluene | 150 | 5 |

| p-Chlorophenylamine + Maleic Anhydride | Xylene | 160 | 6 |

Case Studies

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting potential as a new antimicrobial agent.

Case Study: Polymer Application

In an industrial application study, this compound was incorporated into a resin formulation. The resulting material demonstrated enhanced thermal stability and mechanical properties compared to traditional formulations, highlighting its value in advanced material science.

Mechanism of Action

The mechanism of action of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₈Cl₃NO₂S

- Molecular Weight : 300.59 g/mol

- Melting Point : 178°C

- CAS Registry Number : 133-06-2

Captan’s efficacy, low mammalian toxicity (oral LD₅₀ in rats: >5,000 mg/kg), and environmental persistence have made it a staple in integrated pest management (IPM) programs.

Comparison with Similar Compounds

Captan belongs to the phthalimide-derived fungicides , a class characterized by a cyclohexene dicarboximide backbone modified with sulfur-containing substituents. Below is a detailed comparison with its closest analogs:

Captafol (cis-N-(1,1,2,2-Tetrachloroethylthio)-4-Cyclohexene-1,2-Dicarboximide)

- Molecular Formula: C₁₀H₉Cl₄NO₂S

- Molecular Weight : 349.06 g/mol

- CAS Registry Number : 2425-06-1

- Key Differences: Substituent: A tetrachloroethylthio group replaces Captan’s trichloromethylthio group, enhancing lipophilicity and bioactivity. Toxicity: Higher acute toxicity (oral LD₅₀ in rats: 2,500–6,200 mg/kg; skin LD₅₀ in rabbits: >15,400 mg/kg). Mode of Action: Similar mitochondrial disruption but with broader activity against soil-borne pathogens like Rhizoctonia. Regulatory Status: Banned in the EU and US due to carcinogenicity (IARC Group 2B).

Folpet (N-(Trichloromethylthio)phthalimide)

- Molecular Formula: C₉H₄Cl₃NO₂S

- Molecular Weight : 296.57 g/mol

- CAS Registry Number : 133-07-3

- Key Differences :

- Backbone Modification : Phthalimide replaces the cyclohexene dicarboximide structure, reducing environmental persistence.

- Applications : Primarily used in vineyards and horticulture for powdery mildew control.

- Toxicity : Comparable to Captan but with stricter re-entry intervals (REIs) due to irritant properties.

N-(2-Hydroxyethyl)-4-Cyclohexene-1,2-Dicarboximide

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- CAS Registry Number : 15458-48-7

- Key Differences: Substituent: A hydroxyethyl group replaces the sulfur-containing moiety, rendering it non-fungicidal. Applications: Used as a chemical intermediate in polymer synthesis.

Structural and Functional Comparison Table

Research Findings and Challenges

- Resistance Development : Captan and its analogs face resistance in pathogens like Fusarium oxysporum due to overuse, necessitating rotational use with systemic fungicides.

- Environmental Impact : Captan’s half-life in soil is 1–7 days, but its metabolite, tetrahydrophthalimide (THPI), persists longer, raising groundwater contamination concerns.

- Synthetic Innovations: X-ray crystallography of Captafol analogs has enabled rational design of derivatives with improved binding to fungal cytochrome bc1 complexes.

Biological Activity

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide, commonly known as a dicarboximide compound, has garnered attention in various fields of research due to its biological activity. This article explores its pharmacological properties, toxicological effects, and potential applications based on diverse scientific literature.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 43069-64-3

- Molecular Formula : C14H12ClNO2

- Molecular Weight : 261.7 g/mol

Dicarboximides like this compound primarily function as fungicides. They inhibit fungal growth by interfering with the synthesis of nucleic acids and proteins. The compound's structure allows it to disrupt cellular processes in fungi, making it an effective agent against various fungal pathogens.

Toxicological Studies

Recent studies have highlighted the toxicological implications of this compound. Research indicates that compounds in this class can affect liver enzyme activity in mammals. For instance, captan (a related compound) was shown to decrease the activity of drug-metabolizing enzymes in rats, suggesting potential hepatotoxicity when administered at high doses .

Table 1: Toxicological Effects Observed in Studies

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| 650 | Decreased cytochrome P-450 levels | |

| Various | Inhibition of aniline hydroxylase | |

| Not specified | Altered biotransformation enzyme activity |

Pharmacological Applications

While primarily recognized for its fungicidal properties, this compound has shown potential in other areas:

- Antifungal Activity : Effective against a range of fungal pathogens, particularly those affecting crops.

- Potential Anticancer Properties : Some studies suggest that dicarboximides may exhibit cytotoxic effects on certain cancer cell lines, although more research is needed to confirm these findings.

Case Studies

- Fungal Control in Agriculture : A study demonstrated the efficacy of this compound in controlling Botrytis cinerea in vineyards. The compound significantly reduced fungal biomass compared to untreated controls .

- Hepatotoxicity Assessment : A toxicological assessment revealed that repeated exposure to high doses led to significant liver damage markers in animal models. This raises concerns about its safety profile for agricultural workers and consumers .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide?

Methodological Answer: Synthesis typically involves cyclohexene-1,2-dicarboxylic anhydride and p-chloroaniline. A two-step approach is recommended:

Imide Formation : React the anhydride with p-chloroaniline in a polar aprotic solvent (e.g., DMF) under reflux (110–120°C) for 6–8 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of anhydride to amine) and inert atmosphere to prevent oxidation .

Q. How can structural confirmation be achieved for this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- Mass Spectrometry (MS) : Analyze fragmentation patterns using electron ionization (EI-MS). Key fragments include [M-Cl]+ and cyclohexene-derived ions (e.g., m/z 149) .

- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR. The p-chlorophenyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and a deshielded carbon at δ 135–140 ppm .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: Stability is pH- and light-dependent:

- Photodegradation : Conduct accelerated UV exposure tests (λ = 254 nm) in aqueous solutions. Degradation products (e.g., chlorophenol derivatives) should be monitored via HPLC-MS .

- Hydrolytic Stability : Assess in buffered solutions (pH 4–9). Acidic conditions promote imide ring opening, while alkaline media may degrade the chlorophenyl moiety. Store in amber vials at –20°C under nitrogen .

Advanced Research Questions

Q. How does the p-chlorophenyl substituent influence bioactivity compared to other analogs (e.g., trichloromethylthio derivatives)?

Methodological Answer: Comparative studies using in vitro assays reveal:

- Receptor Binding : The p-chlorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. This contrasts with trichloromethylthio analogs (logP ~3.5), which exhibit stronger electrophilic reactivity but higher cytotoxicity .

- Enzyme Inhibition : Test against fungal cytochrome P450 enzymes. p-Chlorophenyl derivatives show moderate inhibition (IC₅₀ = 12 µM) versus trichloromethylthio compounds (IC₅₀ = 5 µM), suggesting substituent-dependent mechanism differences .

Q. What contradictions exist in toxicity data between structural analogs, and how can they be resolved?

Methodological Answer: Conflicting data arise from substituent-specific metabolic pathways:

- Metabolic Activation : p-Chlorophenyl derivatives undergo hepatic CYP450-mediated oxidation to epoxide intermediates, which are detoxified via glutathione conjugation. In contrast, trichloromethylthio analogs generate reactive sulfur species (e.g., SCl₃), causing DNA adducts .

- Resolution Strategy : Use isotopic labeling (¹⁴C-tracking) in rodent models to map metabolite profiles. Combine with in silico QSAR models to predict toxicity thresholds .

Q. How can environmental persistence and non-target organism impacts be modeled?

Methodological Answer: Develop predictive models integrating:

- Degradation Kinetics : Fit first-order decay constants (k) from soil microcosm studies (half-life = 15–30 days). Parameters include organic carbon content (Koc = 450 L/kg) and microbial activity .

- Ecotoxicity : Use Daphnia magna assays (48h LC₅₀ = 2.1 mg/L) and algal growth inhibition tests (72h EC₅₀ = 0.8 mg/L). Data normalization to logKow and molecular descriptors improves cross-species extrapolation .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in degradation products?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using a Chiralpak IC column (hexane/isopropanol, 90:10).

- Circular Dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with DFT-simulated spectra (B3LYP/6-311+G(d,p) basis set) .

Data Contradictions and Recommendations

- Photodegradation Pathways : Captan (trichloromethylthio analog) degrades via thiyl radical intermediates, whereas p-chlorophenyl derivatives favor hydroxylation. Validate using radical scavengers (e.g., TEMPO) in photolysis experiments .

- Mutagenicity : p-Chlorophenyl derivatives show negative Ames tests, unlike trichloromethylthio analogs. Use mammalian cell assays (e.g., micronucleus test) to confirm genotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.